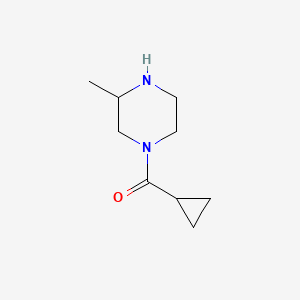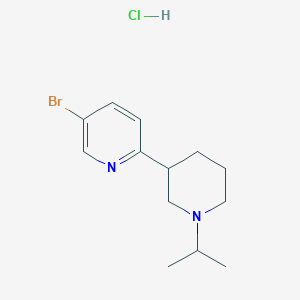
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride
Vue d'ensemble
Description
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride, commonly known as 5-Bromo-2-pyridine, is an organic compound with the molecular formula C9H14BrN. It is a white powder that is insoluble in water, but soluble in organic solvents. It is commonly used in organic synthesis and as a reagent for a range of applications.
Applications De Recherche Scientifique
Synthesis and Characterization
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride and its derivatives are essential in various synthetic chemistry applications. An efficient large-scale synthesis method for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed. This methodology involves judicious functionalization of halogenated pyridines and pyrimidines, leading to high-yielding routes suitable for the synthesis of these compounds and potentially rapid access to other heterocyclic analogues (Morgentin et al., 2009). Additionally, novel pyridine-based derivatives have been synthesized via Suzuki cross-coupling reactions, indicating the compound's utility in creating diverse molecular structures (Ahmad et al., 2017).
Pharmacological Potential and Material Applications
Compounds derived from 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride have shown potential in various fields, including medicinal chemistry and materials science. For example, pyridinesulfonamide, a related compound, has exhibited a wide range of applications in novel drug development. Stereostructures of its derivatives have been researched, and their potential effects on cancer activity and enzyme inhibition have been investigated (Zhou et al., 2015). Moreover, heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with derivatives of 5-bromo-2-(1-isopropylpiperidin-3-yl)pyridine have been synthesized, exhibiting a wide span of redox and emission properties, hinting at their potential in organic light-emitting devices (Stagni et al., 2008).
Chemical Reactivity and Molecular Structure
The chemical reactivity and molecular structure of 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride derivatives are pivotal in understanding their applications. The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their antibacterial activity against a range of bacteria demonstrate the compound's significance in developing new antimicrobial agents (Bogdanowicz et al., 2013). Additionally, the crystal structure analysis of related compounds, such as the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has provided valuable insights into their molecular architecture, furthering their application in various scientific fields (Anuradha et al., 2014).
Propriétés
IUPAC Name |
5-bromo-2-(1-propan-2-ylpiperidin-3-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.ClH/c1-10(2)16-7-3-4-11(9-16)13-6-5-12(14)8-15-13;/h5-6,8,10-11H,3-4,7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHOFZPSGAUPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)C2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)
![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)

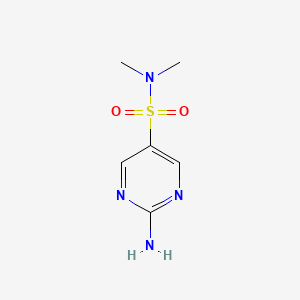
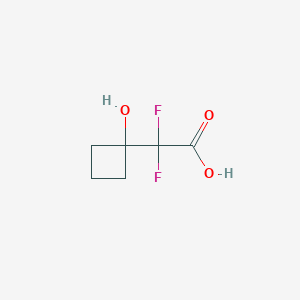
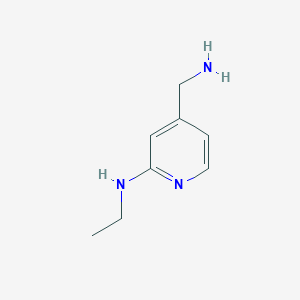
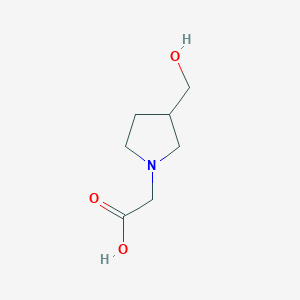

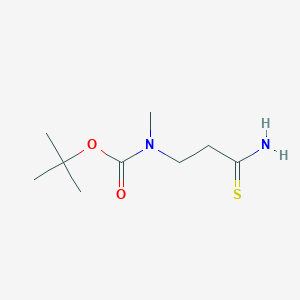
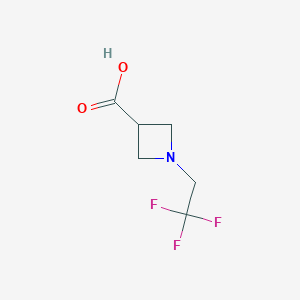
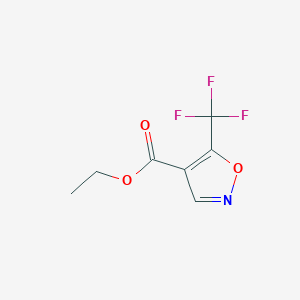
![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)
